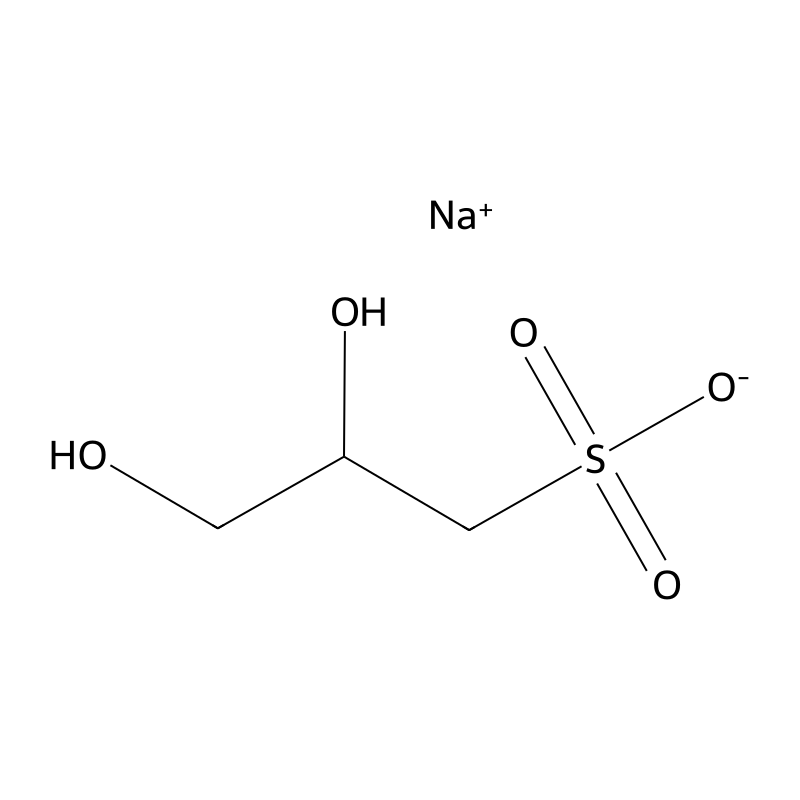Sodium propylene glycol sulfonate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Detergent and Solubilizing Agent
SPGS's primary function as a surfactant makes it valuable in research settings for solubilizing hydrophobic (water-fearing) molecules. This allows scientists to study these molecules in aqueous (water-based) solutions, which is often necessary for biological and biochemical experiments.
For instance, a study published in the journal Colloids and Surfaces A: Physicochemical and Engineering Aspects utilized SPGS to disperse and characterize multi-walled carbon nanotubes in aqueous media [1]. This research is crucial for developing water-based applications of these nanomaterials.
[1] (Dusinska, M., et al., 2016). Preparation and characterization of multi-walled carbon nanotubes stabilized with sodium dodecylbenzenesulfonate (SDBS) and sodium propylene glycol sulfonate (SPGS). Colloids and Surfaces A: Physicochemical and Engineering Aspects, 492, 113-122.
Micelle Formation and Drug Delivery
SPGS's ability to self-assemble into micelles, which are spherical structures formed by surfactant molecules in water, makes it a potential candidate for drug delivery systems. These micelles can encapsulate hydrophobic drugs and deliver them to specific targets within the body.
Research published in the International Journal of Pharmaceutics explored the use of SPGS micelles for delivering the anticancer drug curcumin. The study demonstrated that SPGS micelles effectively encapsulated curcumin and improved its stability and solubility [2].
[2] (Shao, X., et al., 2010). Sodium propylene glycol sulfonate (SPGS) micelles for curcumin delivery: in vitro and in vivo evaluation. International journal of pharmaceutics, 383(1-2), 111-118.
Sodium propylene glycol sulfonate is an anionic surfactant with the molecular formula C₃H₇NaO₅S and a molecular weight of approximately 178.14 g/mol. It is characterized by its racemic stereochemistry and is often utilized in various industrial applications, particularly in cosmetics and personal care products. The compound exhibits a unique structure that includes a sulfonate group, which contributes to its surfactant properties, making it effective in reducing surface tension and enhancing the solubility of other substances in formulations .
Sodium propylene glycol sulfonate exhibits several biological activities, particularly in dermatological applications. It is known for its:
- Mildness: The compound is generally well-tolerated by the skin, making it suitable for sensitive skin formulations.
- Moisturizing Properties: It can enhance skin hydration by acting as a humectant, drawing moisture into the skin.
- Antimicrobial Activity: Some studies suggest that sodium propylene glycol sulfonate possesses antimicrobial properties, which may help preserve cosmetic formulations by inhibiting microbial growth.
The synthesis of sodium propylene glycol sulfonate typically involves the following steps:
- Starting Materials: Propylene glycol is reacted with sulfur trioxide or a related sulfonating agent to introduce the sulfonyl group.
- Neutralization: The resulting sulfonic acid is then neutralized with sodium hydroxide or sodium carbonate to form sodium propylene glycol sulfonate.
- Purification: The product is purified through crystallization or filtration to remove unreacted materials and by-products.
This method allows for the production of high-purity sodium propylene glycol sulfonate suitable for cosmetic and industrial applications .
Sodium propylene glycol sulfonate has a wide range of applications, including:
- Cosmetics: Used as a surfactant in shampoos, conditioners, and skin care products due to its ability to reduce surface tension and improve texture.
- Personal Care Products: Acts as a moisturizing agent in lotions and creams.
- Industrial
Sodium propylene glycol sulfonate shares similarities with various other compounds used as surfactants or emulsifiers. Notable similar compounds include:
| Compound Name | Molecular Formula | Key Properties |
|---|---|---|
| Sodium lauryl sulfate | C₁₂H₂₅NaO₄S | Strong surfactant; used widely in soaps |
| Sodium dodecylbenzenesulfonate | C₁₂H₁₈NaO₃S | Anionic surfactant; effective cleaning agent |
| Sodium cocoyl glutamate | C₁₂H₂₃NNaO₄S | Mild surfactant; derived from coconut oil |
Uniqueness of Sodium Propylene Glycol Sulfonate
Sodium propylene glycol sulfonate is unique due to its balance of mildness and effectiveness as a surfactant. Unlike many harsher surfactants such as sodium lauryl sulfate, it provides gentle cleansing without stripping skin moisture. Its ability to enhance product stability and compatibility with a variety of formulation types further distinguishes it from similar compounds .








